molecular formula C10H6BrNO3 B1410231 4-Bromo-2-cyano-6-formylphenylacetic acid CAS No. 1806062-42-9

4-Bromo-2-cyano-6-formylphenylacetic acid

Cat. No.: B1410231
CAS No.: 1806062-42-9
M. Wt: 268.06 g/mol
InChI Key: FQENUIXJMSGTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-6-formylphenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, formyl, and phenylacetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyano-6-formylphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-6-formylphenylacetic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the correct substitution of bromine at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-6-formylphenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

4-Bromo-2-cyano-6-formylphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-6-formylphenylacetic acid involves its interaction with specific molecular targets. The cyano and formyl groups can participate in various biochemical pathways, potentially inhibiting enzymes or binding to proteins. The bromine atom may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(4-bromo-2-cyano-6-formylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-8-1-6(4-12)9(3-10(14)15)7(2-8)5-13/h1-2,5H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQENUIXJMSGTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)CC(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-cyano-6-formylphenylacetic acid
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4-Bromo-2-cyano-6-formylphenylacetic acid
Reactant of Route 4
4-Bromo-2-cyano-6-formylphenylacetic acid
Reactant of Route 5
4-Bromo-2-cyano-6-formylphenylacetic acid
Reactant of Route 6
4-Bromo-2-cyano-6-formylphenylacetic acid

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